(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reagents to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H6F3NO2 |
---|---|
Molecular Weight |
169.10 g/mol |
IUPAC Name |
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2?,4-/m0/s1 |
InChI Key |
XYADPSWBCYPNKY-AOIFVJIMSA-N |
Isomeric SMILES |
C1C([C@@]1(C(=O)O)N)C(F)(F)F |
Canonical SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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